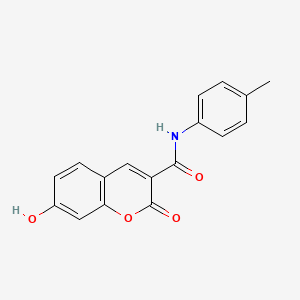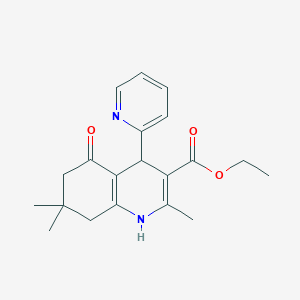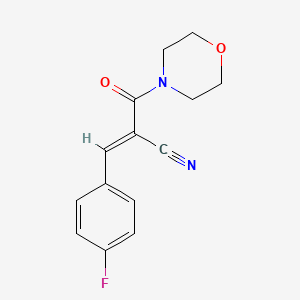![molecular formula C17H14N4O3S B11702109 (2Z)-2-[(2E)-benzylidenehydrazinylidene]-5-(2-nitrobenzyl)-1,3-thiazolidin-4-one](/img/structure/B11702109.png)
(2Z)-2-[(2E)-benzylidenehydrazinylidene]-5-(2-nitrobenzyl)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-[(2E)-benzylidenehydrazinylidene]-5-(2-nitrobenzyl)-1,3-thiazolidin-4-one is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring, a benzylidenehydrazinylidene moiety, and a nitrobenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2E)-benzylidenehydrazinylidene]-5-(2-nitrobenzyl)-1,3-thiazolidin-4-one typically involves multiple steps. One common method starts with the preparation of the thiazolidinone ring, followed by the introduction of the benzylidenehydrazinylidene and nitrobenzyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-2-[(2E)-benzylidenehydrazinylidene]-5-(2-nitrobenzyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert nitro groups to amines, altering the compound’s properties.
Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a wide range of modified compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2Z)-2-[(2E)-benzylidenehydrazinylidene]-5-(2-nitrobenzyl)-1,3-thiazolidin-4-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates.
Biology
In biological research, this compound can be used to study enzyme interactions and cellular pathways. Its ability to undergo various chemical modifications makes it a versatile tool for probing biological systems.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength. Its versatility makes it valuable for various industrial applications.
Mecanismo De Acción
The mechanism of action of (2Z)-2-[(2E)-benzylidenehydrazinylidene]-5-(2-nitrobenzyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific cellular responses. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiazolidinone derivatives and benzylidenehydrazinylidene analogs. Examples include:
- (2Z)-2-[(2E)-benzylidenehydrazinylidene]-5-(2-chlorobenzyl)-1,3-thiazolidin-4-one
- (2Z)-2-[(2E)-benzylidenehydrazinylidene]-5-(2-methylbenzyl)-1,3-thiazolidin-4-one
Uniqueness
What sets (2Z)-2-[(2E)-benzylidenehydrazinylidene]-5-(2-nitrobenzyl)-1,3-thiazolidin-4-one apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its nitrobenzyl group, in particular, can undergo various transformations, making it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C17H14N4O3S |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
(2Z)-2-[(E)-benzylidenehydrazinylidene]-5-[(2-nitrophenyl)methyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H14N4O3S/c22-16-15(10-13-8-4-5-9-14(13)21(23)24)25-17(19-16)20-18-11-12-6-2-1-3-7-12/h1-9,11,15H,10H2,(H,19,20,22)/b18-11+ |
Clave InChI |
YDODFSWGFLYADU-WOJGMQOQSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=N/N=C\2/NC(=O)C(S2)CC3=CC=CC=C3[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC3=CC=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,7-dimethyl-N'-[(1E)-1-phenylpropylidene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11702037.png)



![cyclohexyl 4-[4-(4-cyclohexyloxycarbonylphenyl)phenyl]benzoate](/img/structure/B11702060.png)
![N'-[(E)-(4-hydroxyphenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B11702061.png)


![4-chloro-N-[2,2,2-trichloro-1-(phenylsulfanyl)ethyl]benzamide](/img/structure/B11702078.png)
![2-chloro-N-[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11702080.png)

![2-[(3Z)-3-(benzoylhydrazono)-5-bromo-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B11702095.png)

